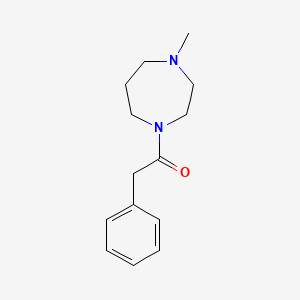![molecular formula C14H13N3O3 B5958872 4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol](/img/structure/B5958872.png)
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol is an organic compound characterized by the presence of a phenol group, a nitroaniline moiety, and a carbonimidoyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol typically involves the following steps:
Nitration of Aniline: The starting material, aniline, undergoes nitration to form 3-nitroaniline.
Formation of Carbonimidoyl Intermediate: The 3-nitroaniline is then reacted with an appropriate carbonimidoyl chloride under basic conditions to form the carbonimidoyl intermediate.
Coupling with Phenol: The final step involves coupling the carbonimidoyl intermediate with phenol in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Aplicaciones Científicas De Investigación
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-nitroaniline: Similar in structure but lacks the phenol group.
3-Nitro-4-methylaniline: Another nitroaniline derivative with a different substitution pattern.
Uniqueness
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol is unique due to the presence of both a phenol group and a carbonimidoyl linkage, which confer distinct chemical properties and reactivity compared to other nitroaniline derivatives .
Propiedades
IUPAC Name |
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10(11-5-7-14(18)8-6-11)15-16-12-3-2-4-13(9-12)17(19)20/h2-9,16,18H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAGPKOKOOCLPU-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B5958810.png)
![2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one](/img/structure/B5958815.png)
![2-[4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5958821.png)


![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone](/img/structure/B5958834.png)

![2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile](/img/structure/B5958844.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5958847.png)

![1-(3-{[(2-imidazo[1,2-a]pyrimidin-2-ylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5958879.png)

![N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE](/img/structure/B5958889.png)
